molecular formula C21H15N3O5S B2460757 (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate CAS No. 683250-34-2

(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate

Cat. No.: B2460757
CAS No.: 683250-34-2
M. Wt: 421.43
InChI Key: YHLBDCXGWIFZIR-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a complex organic compound characterized by its unique structural features This compound contains a cyano group, a nitrophenyl group, a thiazole ring, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative.

    Vinylation: The vinyl group is introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Cyano Group Addition: The cyano group can be added using a cyanation reaction, often involving the use of cyanide salts.

    Methoxyphenyl Acetate Formation: The final step involves the esterification of the methoxyphenyl group with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the nitrophenyl group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with functional groups like methoxy or amino groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its functional groups allow for the attachment of various biological tags, facilitating the study of biochemical pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The thiazole ring can coordinate with metal ions, influencing the activity of metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-hydroxyphenyl acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-ethoxyphenyl acetate: Similar structure but with an ethoxy group instead of a methoxy group.

    (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl benzoate: Similar structure but with a benzoate ester instead of an acetate ester.

Uniqueness

The uniqueness of (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing (cyano, nitro) and electron-donating (methoxy) groups allows for fine-tuning of its reactivity and interaction with biological targets.

Properties

IUPAC Name

[4-[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c1-13(25)29-19-7-6-14(9-20(19)28-2)8-16(11-22)21-23-18(12-30-21)15-4-3-5-17(10-15)24(26)27/h3-10,12H,1-2H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLBDCXGWIFZIR-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.